molecular formula C9H13N3O5 B583530 cytidine-2'-13C CAS No. 478511-19-2

cytidine-2'-13C

Cat. No.: B583530
CAS No.: 478511-19-2
M. Wt: 244.211
InChI Key: UHDGCWIWMRVCDJ-OGBLAGJQSA-N
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Description

Cytidine-2’-13C: is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 2’ position of the ribose sugar. This compound is a derivative of cytidine, a nucleoside molecule formed when cytosine is attached to a ribose ring. Cytidine is a key component of ribonucleic acid (RNA) and plays a crucial role in cellular processes, including protein synthesis and cell signaling.

Scientific Research Applications

Cytidine-2’-13C has numerous applications in scientific research, including:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.

    Biology: Employed in metabolic labeling experiments to track the incorporation of nucleosides into RNA.

    Medicine: Utilized in research on RNA-related diseases and the development of nucleoside analog drugs.

    Industry: Applied in the production of labeled compounds for pharmaceutical research and development.

Mechanism of Action

“Cytidine-2’-13C” acts through direct DNA damage and incorporation into DNA. It exhibits cell phase specificity, primarily killing cells undergoing DNA synthesis (S-phase) and under certain conditions blocking the progression of cells from the G1 phase to the S-phase .

Safety and Hazards

“Cytidine-2’-13C” may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may cause eye irritation and may be harmful if swallowed .

Future Directions

The future of “cytidine-2’-13C” and similar compounds lies in the field of hyperpolarized 13C MRI, an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cytidine-2’-13C involves the incorporation of the carbon-13 isotope into the ribose sugar. One common method is the chemical synthesis of the labeled ribose followed by its attachment to cytosine. The synthesis typically involves:

    Preparation of Labeled Ribose: The ribose sugar is synthesized with the carbon-13 isotope at the 2’ position. This can be achieved through various chemical reactions, including the use of labeled precursors.

    Attachment to Cytosine: The labeled ribose is then attached to cytosine through a glycosidic bond formation. This step often involves the use of protecting groups to ensure selective reaction at the desired position.

Industrial Production Methods: Industrial production of cytidine-2’-13C may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Cytidine-2’-13C undergoes various chemical reactions, including:

    Oxidation: Cytidine can be oxidized to form uridine, another nucleoside.

    Reduction: Reduction reactions can convert cytidine to deoxycytidine.

    Substitution: Substitution reactions can modify the functional groups on the cytosine or ribose moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Uridine

    Reduction: Deoxycytidine

    Substitution: Various substituted cytidine derivatives

Comparison with Similar Compounds

    Cytidine: The unlabeled parent compound.

    Deoxycytidine: A deoxyribonucleoside analog where the ribose sugar lacks a hydroxyl group at the 2’ position.

    Uridine: An oxidized form of cytidine.

    Cytidine-5’-triphosphate: A phosphorylated form of cytidine used in RNA synthesis.

Uniqueness: Cytidine-2’-13C is unique due to the incorporation of the carbon-13 isotope, which allows for specific applications in NMR spectroscopy and metabolic labeling. This isotopic labeling provides a powerful tool for studying nucleic acid structure and function in a way that is not possible with the unlabeled compounds.

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-OGBLAGJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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